2,2-Difluorobutane-1,3-diol
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Overview
Description
2,2-Difluorobutane-1,3-diol is an organic compound that belongs to the class of diols, which are characterized by the presence of two hydroxyl groups. This compound is of significant interest due to its unique chemical properties imparted by the presence of fluorine atoms. The incorporation of fluorine into organic molecules often results in the modification of various chemical, physical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobutane-1,3-diol typically involves the reaction of hydrogen fluoride (HF) with butane-1,3-diol. This reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions. The reaction conditions often include the use of a fluoride source and a suitable solvent to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorobutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of new fluorinated compounds.
Scientific Research Applications
2,2-Difluorobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2-Difluorobutane-1,3-diol exerts its effects is largely dependent on its interactions with other molecules. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the stability of the compound and modify its electronic properties, leading to unique biological activities .
Comparison with Similar Compounds
2,3-Difluorobutane-1,4-diol: Another fluorinated diol with similar properties but different structural arrangement.
2,2-Difluoropropane-1,3-diol: A related compound with a shorter carbon chain
Uniqueness: 2,2-Difluorobutane-1,3-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C4H8F2O2 |
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Molecular Weight |
126.10 g/mol |
IUPAC Name |
2,2-difluorobutane-1,3-diol |
InChI |
InChI=1S/C4H8F2O2/c1-3(8)4(5,6)2-7/h3,7-8H,2H2,1H3 |
InChI Key |
FKAWLNJLIHZNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)(F)F)O |
Origin of Product |
United States |
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